1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-4-16-21-20-25(22-16)19(27)18(29-20)17(14-5-7-15(28-3)8-6-14)24-11-9-23(10-12-24)13(2)26/h5-8,17,27H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPSBABNFPNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone, is a complex molecule that contains a thiazole ring. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazole derivatives are known to interact with a variety of enzymes and receptors in the biological system. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond.
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.
Biological Activity
1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiazolo[3,2-b][1,2,4]triazole moiety known for various biological activities, including anticancer properties. This article delves into the biological activity of this compound based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 427.6 g/mol. The compound's structure is characterized by the presence of a piperazine ring and a thiazolo[3,2-b][1,2,4]triazole core, which are significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N5O2S |
| Molecular Weight | 427.6 g/mol |
| Structure | Thiazolo[3,2-b][1,2,4]triazole derivative |
| Classification | Heterocyclic compound, Piperazine derivative |
The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:
- Inhibition of Topoisomerase I: Compounds with a similar triazole core have been shown to inhibit Topoisomerase I, an essential enzyme involved in DNA replication and repair processes.
- Impact on ER Stress Pathway: The compound has been observed to affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway, which are crucial for cellular stress responses and inflammation regulation.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity across various cancer cell lines. A notable study conducted by the National Cancer Institute assessed the antitumor efficacy of similar compounds on 60 different tumor cell lines. The results demonstrated promising antineoplastic activity against leukemia, non-small cell lung cancer, colon cancer, and more .
Case Studies
- Antitumor Activity Assessment:
- Cell Viability Assays:
- In vitro studies using sulforhodamine B assays revealed that the compound reduced cell viability in multiple cancer types by inducing apoptosis through oxidative stress mechanisms.
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Mechanism | Inhibition of Topoisomerase I and modulation of ER stress pathways |
| Structure Activity Relationship | Variations in structure lead to differing levels of antitumor efficacy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Electron-donating vs. withdrawing groups : The 4-methoxyphenyl group (electron-donating) in the target compound may improve binding to polar enzyme pockets compared to the 3-fluorophenyl (electron-withdrawing) analogue .
Piperazine-Based Analogues with Varied Heterocyclic Cores
Key Observations :
- Piperazine flexibility: The ethanone-substituted piperazine in the target compound may enhance metabolic stability compared to sulfonyl or hydrazineyl derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)ethanone, and how are reaction conditions optimized?
- Methodology : Multi-step synthesis is typically employed, involving:
- Step 1 : Formation of heterocyclic cores (e.g., thiazolo-triazole) via cyclization reactions using hydrazine hydrate or carbon disulfide in ethanol or toluene .
- Step 2 : Piperazine coupling via nucleophilic substitution or Mannich reactions, optimized with solvents like dimethylformamide (DMF) and bases such as potassium carbonate .
- Step 3 : Purification via recrystallization (ethanol/methanol) or column chromatography. Yield optimization requires precise temperature control (e.g., reflux at 80–100°C) and catalyst selection (e.g., phosphorus oxychloride for activation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural data should be prioritized?
- Methodology :
- 1H/13C NMR : Assign signals for the thiazolo-triazole core (δ 6.5–7.5 ppm for aromatic protons) and piperazine methyl groups (δ 2.3–3.1 ppm) .
- IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and carbonyl (≈1680 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 415.56 g/mol for analogs) and fragmentation patterns .
Q. What solvent systems and reaction conditions are critical for improving synthesis scalability?
- Methodology :
- Solvents : Ethanol and acetonitrile are preferred for solubility of intermediates; DMF enhances coupling reactions .
- Catalysts : Sodium hydride for diketoester formation ; potassium hydroxide for thiol intermediate generation .
- Temperature : Reflux (80–100°C) ensures completion of cyclization steps, while room temperature suffices for milder substitutions .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., overlapping NMR peaks) be resolved to confirm structural integrity?
- Methodology :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for single-crystal structure determination, especially for ambiguous stereochemistry .
- Comparative Analysis : Cross-reference with analogs (e.g., ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b]triazol-5-yl)methyl)piperazine derivatives) to validate substituent effects .
Q. What structural modifications enhance the compound’s bioactivity, and how can QSAR models guide these changes?
- Methodology :
- Molecular Docking : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding affinity of analogs. Adjust substituents (e.g., methoxy → ethoxy groups) to optimize hydrophobic interactions .
- QSAR Parameters : Correlate logP values and Hammett constants (σ) with antifungal/anticancer activity. For example, electron-withdrawing groups on the phenyl ring improve target engagement .
Q. How can researchers design analogs to overcome metabolic instability observed in in vitro assays?
- Methodology :
- Metabolic Profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., hydrolysis of the piperazine-ethanone bond).
- Stabilization Strategies : Introduce fluorine atoms or methyl groups to block oxidative metabolism .
- Prodrug Approaches : Mask hydroxyl groups with acetyl or phosphate esters to enhance bioavailability .
Data Contradiction and Validation
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?
- Methodology :
- Pharmacokinetic Studies : Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites and adjust dosing regimens .
Q. What strategies validate the compound’s mechanism of action when conflicting literature reports exist?
- Methodology :
- Target Knockout Models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases or GPCRs) to confirm on-/off-target effects .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to resolve ambiguity in enzyme inhibition claims .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
